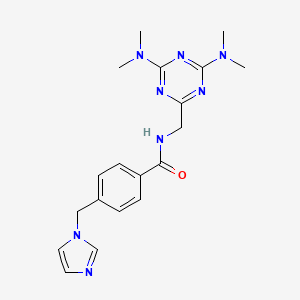

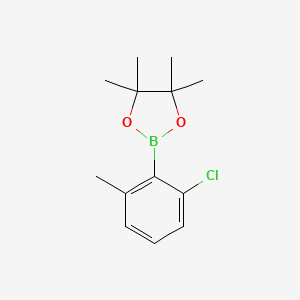

4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains imidazole and triazine functional groups. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), as was done for similar compounds .Scientific Research Applications

Synthesis and Binding Properties

- The synthesis of diaryltriazines and their nucleic acid binding properties have been explored, demonstrating strong binding to DNA model sequences and inhibition of topoisomerase II from microbial sources, suggesting potential applications in targeting DNA interactions (Spychała et al., 1994).

- Coordination chemistry involving bidentate bis(NHC) ligands with different NHC donors has been studied, contributing to the understanding of metal-ligand interactions and potential applications in catalysis and material science (Schick, Pape, & Hahn, 2014).

Reactivity and Synthesis of Heterocycles

- Research on the reactivity of imidazo-[1,5-c][1,2,4]triazines with nucleophiles highlighted the synthesis of new heterocyclic compounds, providing insights into chemical reactivity and potential pharmaceutical applications (Sadchikova & Mokrushin, 2014).

- The synthesis and antiviral activity of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives against ortho- and paramyxoviruses were investigated, showing selective biological activity and potential for antiviral drug development (Golankiewicz et al., 1995).

Antimicrobial and Biofilm Inhibition

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent antibacterial efficacy and biofilm inhibition activities, suggesting applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Anti-inflammatory and Electrophysiological Activity

- The synthesis and anti-inflammatory screening of mono and bis-alkoxyphthalimide linked benzimidazole derivatives, along with their quinazoline and pyrimidine derivatives, were studied, showing significant anti-inflammatory activity and highlighting potential applications in inflammation-related disorders (Prajapat & Talesara, 2016).

- A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides as new selective class III agents was conducted, revealing potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Future Directions

properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8O/c1-25(2)18-22-16(23-19(24-18)26(3)4)11-21-17(28)15-7-5-14(6-8-15)12-27-10-9-20-13-27/h5-10,13H,11-12H2,1-4H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECUJSCCJUMGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2668121.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)

![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)

![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)

![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)